molecular formula C9H9N5O B1435225 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2095410-85-6

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

カタログ番号: B1435225
CAS番号: 2095410-85-6
分子量: 203.2 g/mol
InChIキー: CCPJDQAIBXVZTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a pyrazine ring at the 3-position of the pyrazole core.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyrazinecarboxylic acid with hydrazine derivatives, followed by methylation and subsequent cyclization to form the desired pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or rhodium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

作用機序

The mechanism of action of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazole-5-carboxamides are highly dependent on substituents at the 1-, 3-, and 5-positions. Below is a detailed comparison with key analogs:

Substituent Effects on Antiviral Activity

Table 1: Antiviral Activity of Selected Pyrazole-5-carboxamides

Compound Name R Group (Position 3) Target Virus Activity (IC50/Inhibition) Cytotoxicity Reference
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide Pyrazin-2-yl N/A (Under investigation) N/A N/A N/A
1-Methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-... CF3, 4-(pyrrolidinylsulfonyl)phenyl Measles virus (MV) 0.012 ± 0.017 µM None
Compound 24b (from SAR study) 2-Methylphenyl General enzyme inhibition 60.91% at 10 µM Not reported
Compound 26b (isomer of 24b) 2-Methylphenyl General enzyme inhibition 72.80% at 10 µM Not reported

Key Insights :

  • The trifluoromethyl (CF3) group in the measles virus inhibitor enhances binding affinity to viral polymerase, likely due to its electron-withdrawing properties and hydrophobic interactions .
  • Ortho-substituted phenyl groups (e.g., 2-methylphenyl in 24b/26b) exhibit superior inhibitory activity compared to para/meta-substituted analogs, suggesting steric effects improve target engagement .
  • The pyrazin-2-yl group in the target compound introduces a nitrogen-rich heterocycle, which may favor interactions with polar residues in unexplored biological targets.

Fungicidal and Herbicidal Activities

Table 2: Agrochemical Performance of Pyrazole Derivatives

Compound Name Substituents Activity Inhibition at 50 µg/mL Reference
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) CF3, 4-bromobenzylthio Fungicidal (Sclerotinia sclerotiorum) >50%
This compound Pyrazin-2-yl Not tested N/A N/A
Penthiopyrad (lead compound) CF3, thiophenyl Fungicidal (SDH inhibition) Benchmark activity

Key Insights :

  • CF3-containing derivatives (e.g., 5g) show strong fungicidal activity via succinate dehydrogenase (SDH) inhibition, with molecular docking confirming interactions similar to the lead compound penthiopyrad .
  • Pyrazine may instead modulate solubility or bioavailability for alternative targets.

Structural and Electronic Properties

  • Electron-Withdrawing Groups (EWGs) : CF3 and pyrazine are both EWGs, but pyrazine’s aromatic nitrogen atoms offer hydrogen-bonding capabilities absent in CF3. This could enhance binding to proteins with polar active sites .
  • Steric Effects : Ortho-substituted phenyl groups (e.g., 2-methylphenyl) outperform para/meta analogs in enzyme inhibition, highlighting the importance of spatial orientation . Pyrazine’s planar structure may reduce steric hindrance compared to bulky CF3 or phenyl groups.

生物活性

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research and anti-inflammatory applications. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H9N5OC_9H_{9}N_5O and a molecular weight of approximately 188.19 g/mol. Its structure features both pyrazole and pyrazine rings, with a carboxamide functional group that enhances its reactivity and biological profile.

Biological Activity

This compound exhibits several notable biological activities:

1. Anticancer Activity

  • Mechanism of Action : This compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 leads to apoptosis in various cancer cell lines by disrupting cell cycle progression and inhibiting key signaling pathways.
  • Case Studies :
    • In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF7, SF-268, and NCI-H460, with IC50 values indicating effective cytotoxicity .
Cell LineIC50 (µM)Mechanism
MCF73.79Apoptosis induction
SF-26812.50Cell cycle disruption
NCI-H46042.30Inhibition of CDK2

2. Anti-inflammatory Activity
The compound has also demonstrated potential anti-inflammatory properties, which may broaden its therapeutic applications beyond oncology. Research indicates that it can modulate inflammatory pathways, although specific mechanisms are still under investigation.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the pyrazole ring.
  • Introduction of the pyrazine moiety.
  • Addition of the carboxamide group under optimized reaction conditions to enhance yield and purity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural DifferencesUnique Properties
1-Methyl-3-(pyrazin-2-yl)-4-carboxylic acidCarboxylic acid at position 4Different reactivity and biological activity
Pyrazine derivativesVarious substituents on the pyrazine ringDiverse chemical and biological activities
Pyrazole derivativesVariations in substituents on the pyrazole ringDistinct pharmacological profiles

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclocondensation and cross-coupling reactions. For example, analogous pyrazole-carboxamide derivatives are synthesized via:

  • Cyclocondensation : Reacting β-ketoesters with hydrazines or phenylhydrazines to form the pyrazole core .
  • Cross-coupling : Using Suzuki-Miyaura reactions to introduce pyrazine substituents. Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are employed under inert atmospheres, with optimized solvent systems (e.g., degassed DMF/water) .
  • Carboxamide formation : Hydrolysis of ester intermediates using NaOH or KOH, followed by amidation with ammonia or amines . Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading. For instance, refluxing in ethanol for 10–15 hours improves crystallinity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry. For example, pyrazole ring protons resonate at δ 6.5–8.5 ppm, while methyl groups appear as singlets near δ 2.5–3.5 ppm .
  • IR spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and pyrazine C=N (~1550–1600 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with methanol/water gradients .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound against therapeutic targets?

Docking simulations (e.g., with AutoDock Vina) are used to predict binding affinities to enzymes like dihydrofolate reductase (DHFR). Key steps include:

  • Protein preparation : Retrieve DHFR structures (PDB: 1KMS), remove water, and add polar hydrogens .
  • Ligand optimization : Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Grid parameterization : Focus on active-site residues (e.g., Phe31, Leu22) for hydrogen bonding and hydrophobic interactions . Results are validated via in vitro assays (e.g., IC₅₀ determination against DHFR) .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

SAR studies often involve:

  • Substituent variation : Replacing the pyrazine ring with isoxazole or triazole moieties to modulate electron density and steric effects .
  • Amide substitution : Introducing bulky groups (e.g., trifluoroethyl) to improve metabolic stability .
  • Positional isomerism : Testing 3- vs. 5-carboxamide derivatives for target selectivity . Activity is quantified via IC₅₀ values in enzyme inhibition assays and compared using regression analysis to identify critical substituents .

Q. What challenges arise in analyzing reaction intermediates during synthesis, and how are they resolved?

Common issues include:

  • Byproduct formation : Monitoring via TLC or LC-MS to detect side products (e.g., over-alkylated intermediates) .
  • Low solubility : Using polar aprotic solvents (e.g., DMF) or sonication to improve dissolution for NMR .
  • Regiochemical ambiguity : X-ray crystallography (e.g., CCDC deposition) to resolve positional isomers . Advanced purification techniques (e.g., preparative HPLC with 0.1% TFA modifiers) isolate high-purity intermediates .

Q. Methodological Considerations

  • Contradictions in evidence : Some studies report divergent optimal conditions for Suzuki couplings (e.g., K₃PO₄ vs. Na₂CO₃ as base). Systematic screening (e.g., Design of Experiments) is recommended to resolve discrepancies .

特性

IUPAC Name

2-methyl-5-pyrazin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-14-8(9(10)15)4-6(13-14)7-5-11-2-3-12-7/h2-5H,1H3,(H2,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPJDQAIBXVZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。